1-((2,5-Difluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
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Overview
Description
1-((2,5-Difluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a synthetic organic compound characterized by the presence of both sulfonyl and pyrrolidine functional groups. The compound’s unique structure, featuring difluorobenzyl and methylsulfonyl substituents, makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-Difluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl groups. The difluorobenzyl group is then attached through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-((2,5-Difluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or pyrrolidine moieties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-((2,5-Difluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-((2,5-Difluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s sulfonyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
- 1-((2,4-Difluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
- 1-((2,5-Dichlorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
- 1-((2,5-Difluorobenzyl)sulfonyl)-3-(ethylsulfonyl)pyrrolidine
Uniqueness: 1-((2,5-Difluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is unique due to the specific positioning of the difluorobenzyl and methylsulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methylsulfonyl]-3-methylsulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO4S2/c1-20(16,17)11-4-5-15(7-11)21(18,19)8-9-6-10(13)2-3-12(9)14/h2-3,6,11H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQERTSMLDDVIMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)CC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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